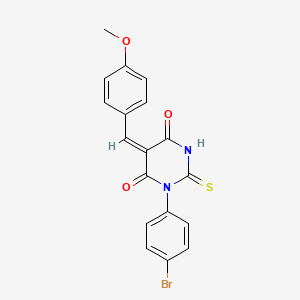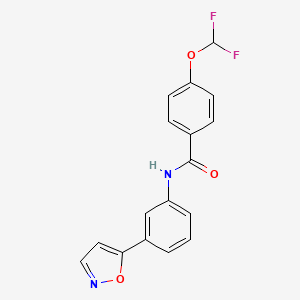![molecular formula C19H27N3O3S B6127362 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6127362.png)
4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied due to its potential applications in scientific research.
作用机制
The mechanism of action of 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine involves its binding to the histamine H3 receptor and inhibition of monoamine oxidase (MAO) activity. By binding to the H3 receptor, 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO activity leads to an increase in the levels of these neurotransmitters, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine are dependent on its target interactions. By modulating the activity of the histamine H3 receptor and MAO, it can affect various biological processes such as neurotransmitter release, mood regulation, and cognitive function. It has been shown to have potential therapeutic applications in conditions such as depression, anxiety, and cognitive impairment.
实验室实验的优点和局限性
The advantages of using 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine in lab experiments include its high purity and specificity for its targets. It has been extensively studied and its mechanism of action is well characterized. However, its limitations include its potential toxicity and the need for careful handling and disposal.
未来方向
For 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine research include investigating its potential therapeutic applications in various conditions such as schizophrenia, Alzheimer's disease, and Parkinson's disease. It can also be used to study the role of the histamine H3 receptor and MAO in various physiological and pathological conditions. Additionally, the development of novel derivatives with improved potency and selectivity can lead to the discovery of new drug candidates.
合成方法
The synthesis of 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine involves the reaction of morpholine with 3-(piperidin-3-yl)propanoic acid and 2-pyridinethiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product in good yield and purity.
科学研究应用
4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine has been used in scientific research as a tool to study the role of certain enzymes and receptors in various biological processes. It has been shown to interact with the histamine H3 receptor, which is involved in the regulation of neurotransmitter release, and the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By modulating the activity of these targets, 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine can be used to investigate the underlying mechanisms of various physiological and pathological conditions.
属性
IUPAC Name |
1-morpholin-4-yl-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c23-18(21-10-12-25-13-11-21)7-6-16-4-3-9-22(14-16)19(24)15-26-17-5-1-2-8-20-17/h1-2,5,8,16H,3-4,6-7,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBIUFKXVDDEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=CC=N2)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6127298.png)
![5-(diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6127306.png)

![5-({3-[1-(4-chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinone](/img/structure/B6127322.png)
![2-{4-[(3-methyl-1H-pyrazol-5-yl)methyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6127329.png)
![2-[4-(4-ethylbenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6127334.png)
![1-(2,3-dimethoxyphenyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6127336.png)
amino]-1-phenylethanol](/img/structure/B6127340.png)
![3-isopropyl-5-[4-methoxy-3-(methoxymethyl)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6127344.png)
![methyl 5-ethyl-2-[({[4-ethyl-5-(1-hydroxy-1-methylethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6127359.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6127365.png)
![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6127367.png)
![2-{[4-isopropyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6127374.png)